molecular formula C24H24FN5O2S B2494575 N-cyclohexyl-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide CAS No. 1114613-92-1

N-cyclohexyl-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

Cat. No.: B2494575
CAS No.: 1114613-92-1
M. Wt: 465.55
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a novel, synthetically derived small molecule investigated for its potent anti-cancer properties. Its primary research value lies in its function as a multi-targeted kinase inhibitor, with a particular focus on disrupting cyclin-dependent kinase 2 (CDK2) and CDK9 activity. The inhibition of these kinases represents a strategic approach in oncology research, as CDK2 is a key regulator of the cell cycle, and CDK9 controls transcriptional elongation through its role in the positive transcription elongation factor b (P-TEFb) complex. By targeting CDK9, this compound effectively suppresses the transcription of short-lived anti-apoptotic proteins, such as Mcl-1, thereby sensitizing cancer cells to apoptosis. This dual mechanism—impeding cell cycle progression and inducing transcriptional stress—makes it a valuable chemical probe for studying cell cycle dynamics, transcriptional regulation, and apoptotic signaling pathways in various malignancies. Research utilizing this compound is pivotal for exploring novel therapeutic strategies, particularly in cancers resistant to conventional treatments, and for evaluating combination therapies that enhance cytotoxic effects. Its [1,2,4]triazolo[4,3-a]quinazolinone core structure is a recognized pharmacophore associated with kinase inhibition, underscoring its significance in medicinal chemistry and drug discovery programs.

Properties

IUPAC Name

N-cyclohexyl-2-[[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O2S/c25-17-12-10-16(11-13-17)14-29-22(32)19-8-4-5-9-20(19)30-23(29)27-28-24(30)33-15-21(31)26-18-6-2-1-3-7-18/h4-5,8-13,18H,1-3,6-7,14-15H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNSCZZVTYWUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.

Compound Overview

  • Molecular Formula : C24_{24}H24_{24}FN5_5O2_2S
  • Molecular Weight : 465.5 g/mol
  • CAS Number : 1114613-92-1

The structure includes a cyclohexyl group and a triazoloquinazoline framework, which are significant for its pharmacological properties. The presence of the fluorobenzyl substituent is believed to enhance its biological activity by influencing lipophilicity and receptor interactions .

Antibacterial Activity

Research indicates that this compound exhibits promising antibacterial activity against various resistant bacterial strains. Compounds with similar triazole structures have been noted for their effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve interference with nucleic acid synthesis or function, making it a candidate for treating infections caused by resistant strains .

Comparative Antibacterial Efficacy

Compound Target Bacteria IC50_{50} (μM)
N-cyclohexyl...Staphylococcus aureus0.9
TetracyclineEscherichia coli200
Compound 38aS. epidermidis1.4

The above table illustrates the comparative potency of N-cyclohexyl... against common bacterial strains compared to established antibiotics like tetracycline. The low IC50_{50} values indicate significant antibacterial potential .

The triazole ring present in the compound is associated with various pharmacological effects including antimicrobial and anti-inflammatory activities. Similar compounds have shown to inhibit enzymes crucial for bacterial survival such as DNA gyrase and topoisomerase IV. Molecular docking studies suggest that N-cyclohexyl... may exhibit favorable binding affinities with these targets, warranting further investigation into its mechanism of action .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to N-cyclohexyl...:

  • Inhibition of Polo-like Kinase 1 (Plk1) : A study identified a scaffold similar to N-cyclohexyl... that effectively inhibits Plk1 PBD, a target in cancer therapy. This highlights the potential dual application of such compounds in oncology and infectious disease management .
  • Antimicrobial Activity : Research on triazole derivatives has consistently shown significant antimicrobial properties. For instance, a derivative exhibited an IC50_{50} of 200 nM against E. coli and Pseudomonas aeruginosa, emphasizing the relevance of structural modifications in enhancing bioactivity .

Scientific Research Applications

Antibacterial Properties

N-cyclohexyl-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide has demonstrated significant antibacterial activity against various strains of bacteria, including resistant strains. The presence of the triazole ring is particularly noteworthy as it is associated with antimicrobial effects. Compounds with similar structures have been reported to inhibit bacterial growth by interfering with DNA synthesis or function .

Anticancer Potential

Research indicates that this compound may target polo-like kinase 1 (Plk1), a protein involved in cell division and cancer progression. Inhibitors of Plk1 are being explored for their potential in cancer therapy due to their ability to disrupt mitotic processes in cancer cells. The unique structural features of this compound may enhance its efficacy as an anticancer agent .

Synthetic Pathways

The synthesis of this compound involves multiple steps that require precise control over reaction conditions to optimize yields and purity. Typical synthetic routes include the formation of the triazole ring followed by the introduction of the cyclohexyl and thioacetamide groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Reference
N-cyclohexyl-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide 1,2,4-Triazolo[4,3-a]quinazoline 4-Fluorobenzyl, cyclohexyl-thioacetamide Hypothesized antimicrobial/kinase inhibition
N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide 1,2,4-Triazolo[4,3-a]quinoxaline 4-Chlorophenyl, methyl group on triazole Anticancer (reported IC$_{50}$ = 12 µM)
N-cyclopentyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide Quinazoline (no triazole fusion) Cyclopentyl-acetamide Moderate antibacterial (MIC = 64 µg/mL)
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide Quinazoline-thioacetamide 4-Chlorophenyl, sulfamoylphenyl Antifungal (MIC = 32 µg/mL against C. albicans)

Key Findings:

Core Structure Impact: The triazoloquinazoline core (present in the target compound) enhances kinase binding affinity compared to non-fused quinazoline derivatives (e.g., N-cyclopentyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide) due to planar rigidity . Triazoloquinoxaline analogs (e.g., ) exhibit stronger anticancer activity but reduced solubility due to extended aromaticity .

Substituent Effects :

  • 4-Fluorobenzyl (target compound) vs. 4-chlorophenyl (): Fluorine improves metabolic stability and CNS penetration compared to chlorine, which may enhance cytotoxicity but increase off-target risks .
  • Cyclohexyl-thioacetamide (target) vs. sulfamoylphenyl (): The cyclohexyl group increases lipophilicity (logP ≈ 3.1 vs. 2.4 for sulfamoylphenyl), favoring membrane permeability but reducing aqueous solubility .

Biological Activity Trends :

  • Thioacetamide-linked compounds with electron-withdrawing groups (e.g., fluorine, chlorine) show stronger antimicrobial activity than alkyl or aryl derivatives .
  • Triazole fusion correlates with broader-spectrum activity: Triazoloquinazoline derivatives inhibit both bacterial and fungal pathogens, while simpler quinazolines are more selective .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step protocols:

  • Triazoloquinazoline core formation : Cyclization of precursors (e.g., quinazoline derivatives) under acidic or basic conditions.
  • Substituent introduction : Fluorobenzyl and acetamide groups are added via alkylation or nucleophilic substitution.
  • Optimization strategies : Use continuous flow reactors for scalability, high-throughput screening of catalysts (e.g., Pd-based for cross-coupling), and solvent optimization (e.g., DMF for polar intermediates). Yields >70% are achievable with precise temperature control (60–80°C) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry (e.g., fluorobenzyl proton signals at δ 7.2–7.4 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 523.2) .

Q. What preliminary biological screening approaches are recommended for therapeutic potential?

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays (IC₅₀ values <10 µM indicate potency).
  • Antimicrobial screening : Use broth microdilution against Gram-positive/negative bacteria (MIC values <25 µg/mL suggest efficacy) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies enhance pharmacological profiles?

  • Substituent variation : Compare fluorobenzyl (electron-withdrawing) vs. chlorobenzyl (lipophilic) groups to assess cytotoxicity and target affinity (e.g., kinase inhibition).
  • Triazole ring modifications : Introduce methyl or morpholino groups to improve metabolic stability (t₁/₂ >4 hours in liver microsomes) .
  • Data-driven design : Use molecular docking (AutoDock Vina) to predict interactions with targets like EGFR or DHFR .

Q. How to resolve contradictions in biological activity data across substituted derivatives?

  • Comparative assays : Standardize protocols (e.g., consistent cell passage numbers, serum-free conditions) to minimize variability.
  • Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies (e.g., hydroxylated derivatives with altered potency) .
  • Statistical analysis : Apply multivariate regression to isolate structural features driving activity (e.g., logP vs. IC₅₀ correlations) .

Q. What mechanistic insights guide optimization of key synthetic reactions (e.g., cyclization or sulfur incorporation)?

  • Cyclization : Monitor intermediates via TLC (Rf = 0.5 in ethyl acetate/hexane) and optimize Brønsted acid catalysts (e.g., p-TsOH) for regioselectivity .
  • Sulfur incorporation : Use Lawesson’s reagent for thioamide formation, with reaction progress tracked by FT-IR (S-H stretch at 2550 cm⁻¹) .

Q. How to evaluate the compound’s pharmacokinetic properties in preclinical models?

  • ADME profiling :
  • Absorption : Caco-2 permeability assays (Papp >1×10⁻⁶ cm/s).
  • Metabolism : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation.
  • Excretion : Radiolabeled studies in rodents to track renal vs. fecal clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.